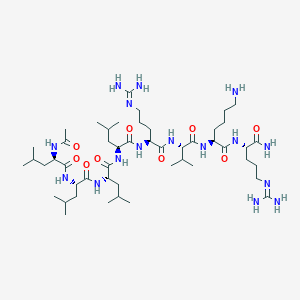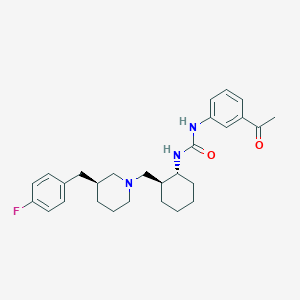
Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Los métodos de preparación para CHEMBL2179834 implican rutas sintéticas y condiciones de reacción que se utilizan normalmente en química orgánica. Estos métodos incluyen:
Rutas sintéticas: La síntesis de CHEMBL2179834 se puede lograr a través de diversas reacciones orgánicas, incluyendo reacciones de sustitución nucleófila, oxidación y reducción. La ruta sintética específica depende de los grupos funcionales deseados y de los materiales de partida utilizados.
Condiciones de reacción: Las condiciones de reacción para la síntesis de CHEMBL2179834 suelen implicar el uso de disolventes, catalizadores y temperaturas y presiones específicas para optimizar el rendimiento y la pureza del compuesto.
Métodos de producción industrial: La producción industrial de CHEMBL2179834 puede implicar la síntesis a gran escala utilizando reactores de flujo continuo o reactores por lotes.
Análisis De Reacciones Químicas
CHEMBL2179834 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede sufrir reacciones de oxidación para formar derivados oxidados. Los agentes oxidantes comunes utilizados en estas reacciones incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden utilizar para convertir CHEMBL2179834 en derivados reducidos. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila se pueden utilizar para introducir diferentes grupos funcionales en la molécula. Los reactivos comunes para estas reacciones incluyen halógenos, haluros de alquilo y nucleófilos como aminas y alcoholes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
CHEMBL2179834 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. También se utiliza en el estudio de los mecanismos de reacción y en el desarrollo de nuevas metodologías sintéticas.
Biología: En biología, CHEMBL2179834 se utiliza como un compuesto herramienta para estudiar las vías biológicas y las interacciones moleculares. Se puede utilizar en ensayos para identificar posibles dianas farmacológicas y para estudiar los efectos de las moléculas bioactivas en los procesos celulares.
Medicina: En medicina, este compuesto es de interés por sus posibles aplicaciones terapéuticas. Puede utilizarse en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades, como el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Industria: En la industria, CHEMBL2179834 se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de CHEMBL2179834 implica su interacción con dianas moleculares y vías específicas. Este compuesto puede ejercer sus efectos al unirse a receptores o enzimas, modulando así su actividad. Las dianas moleculares y vías específicas implicadas dependen del contexto biológico y de la aplicación específica del compuesto. Por ejemplo, en la investigación del cáncer, CHEMBL2179834 puede inhibir la actividad de las quinasas oncogénicas, lo que lleva a la supresión del crecimiento tumoral .
Comparación Con Compuestos Similares
CHEMBL2179834 se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares pueden incluir otras moléculas bioactivas con estructuras o grupos funcionales similares. La comparación se puede basar en diversos criterios, incluyendo:
Similitud estructural: Los compuestos con estructuras químicas similares pueden tener actividades biológicas similares. La similitud estructural se puede evaluar utilizando herramientas computacionales como el acoplamiento molecular y las búsquedas de similitud.
Grupos funcionales: Los compuestos con grupos funcionales similares pueden experimentar reacciones químicas similares y tener una reactividad similar.
Actividad biológica: Los compuestos con actividades biológicas similares pueden dirigirse a vías moleculares similares y tener aplicaciones terapéuticas similares.
Lista de compuestos similares
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
Estos compuestos similares se pueden utilizar como puntos de referencia para futuras investigaciones y desarrollos de CHEMBL2179834.
Propiedades
Fórmula molecular |
C49H94N16O9 |
|---|---|
Peso molecular |
1051.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35+,36-,37-,38-,39-/m0/s1 |
Clave InChI |
ZOSNPKYKQJPYEO-OZKMNFSDSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)
![(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)
![8-[[3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one](/img/structure/B10779967.png)
![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B10779983.png)
![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)
![[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate](/img/structure/B10780009.png)
